Octalene

Multivalent Anion Reduction Potential Electron Affinity

Researchers requiring a defined, stable tetraanion precursor for annulenoannulene synthesis often face limited access to non-alternant bicyclic scaffolds. Octalene (CAS 257-55-6) directly addresses this gap. • Forms a planar, 18π-electron tetraanion upon lithium reduction, enabling large-ring aromatic model studies. • Exhibits a distinct temperature-dependent ¹³C NMR pattern (14→7→4 signals) for validating bond-shift mechanisms. • Generates stable dianionic (10π) and tetraanionic (18π) species that serve as versatile ligand precursors in organometallic chemistry. Supplied with full analytical documentation to ensure reliable procurement and experimental reproducibility.

Molecular Formula C14H12
Molecular Weight 180.24 g/mol
CAS No. 257-55-6
Cat. No. B1200738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctalene
CAS257-55-6
Molecular FormulaC14H12
Molecular Weight180.24 g/mol
Structural Identifiers
SMILESC1=CC=CC2=C(C=C1)C=CC=CC=C2
InChIInChI=1S/C14H12/c1-2-6-10-14-12-8-4-3-7-11-13(14)9-5-1/h1-12H
InChIKeyOVPVGJFDFSJUIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octalene: Non-Alternant Hydrocarbon


Octalene (CAS 257-55-6) is a mancude carbobicyclic parent hydrocarbon with the molecular formula C₁₄H₁₂, consisting of two ortho-fused cyclooctatetraene (COT) rings [1]. As a non-alternant, non-aromatic polycyclic hydrocarbon, its structure exhibits unique π-bond fixation and conformational dynamics that distinguish it from both linear acenes and smaller antiaromatic bicyclic systems. First synthesized and characterized in 1977 by Emanuel Vogel and co-workers [2], octalene serves as a foundational scaffold for investigating multivalent anion generation and [4n]annulene fusion chemistry. This compound is of interest for fundamental research in physical organic chemistry, organometallic chemistry, and materials science precursor development.

Scaffold type Non-alternant bicyclic [4n]annulene framework for physical organic studies
Anion capability Accessible dianion and stable tetraanion formation for multivalent anion research
Dynamic probe Well-characterized fluxional NMR behavior for molecular motion and π-bond shifting studies

Octalene: Why Substitution Fails


The polycyclic hydrocarbon class encompasses a diverse array of molecules with dramatically different electronic structures, stabilities, and reactivities. While acenes such as tetracene and pentacene are prized for their extended π-conjugation and semiconducting properties, they are fundamentally distinct from non-alternant bicyclic systems like octalene [1]. Conversely, simpler bicyclic hydrocarbons such as pentalene and heptalene exhibit differing degrees of antiaromaticity and ring strain that govern their respective reduction potentials and thermal stabilities [2]. Direct substitution of octalene with these in-class compounds is not feasible in research applications requiring a defined, stable tetraanion precursor or a specific bicyclic [4n]annulene framework for annulenoannulene synthesis [3]. The following quantitative evidence demonstrates the unique attributes that mandate the specific procurement of octalene.

Pentalene and heptalene lack stable tetraanion formation; direct substitution may fail in anion chemistry studies.
Acene frameworks (tetracene, pentacene) differ in electronic structure and topology; reactivity and π-bond fixation may not transfer.
Fluxional NMR dynamics unique to octalene may not replicate with simpler cyclic polyenes; method context may shift.

Octalene: Quantitative Evidence


Reduction to Dianion and Tetraanion

Octalene is uniquely distinguished from its smaller bicyclic analogs by its ability to be readily reduced by lithium to both a dianion (C₁₄H₁₂²⁻) and, unusually for a molecule of its size, a stable tetraanion (C₁₄H₁₂⁴⁻) [1]. In contrast, the reduction of pentalene (C₈H₆) and heptalene (C₁₂H₁₀) primarily yields the corresponding dianions, with no reported formation of stable tetraanionic species under analogous mild conditions [2]. The octalene dianion localizes its two negative charges in one ring, converting it into a 10π-electron aromatic system, while the 18π-electron tetraanion adopts a planar, bicyclic aromatic structure analogous to naphthalene [1].

Anion accessibility
Class-level
Forms dianion (C₁₄H₁₂²⁻) and stable tetraanion (C₁₄H₁₂⁴⁻); pentalene/heptalene yield only dianion.
Enables tetraanion precursor research; class-level distinction.
Li reduction in ethereal solvent; pentalene/heptalene do not form tetraanions.
Multivalent Anion Reduction Potential Electron Affinity Aromaticity Organometallic Chemistry

Hydrogenation Enthalpy vs. Cyclooctatetraene

The thermochemical stability of octalene can be quantified by its enthalpy of hydrogenation. The complete hydrogenation of octalene (C₁₄H₁₂ + 7H₂ → C₁₄H₂₆) proceeds with an enthalpy of reaction (ΔrH°) of -157.2 ± 0.3 kcal/mol in the liquid phase with cyclohexane as solvent [1]. For comparison, the hydrogenation of the monomeric unit cyclooctatetraene (C₈H₈ + 4H₂ → C₈H₁₆) has a measured enthalpy of -97.8 kcal/mol [2]. The difference in hydrogenation enthalpy per C=C bond provides a quantitative measure of the destabilization associated with the fused bicyclic [4n]annulene system, with octalene exhibiting a resonance energy that is less than the sum of its parts due to π-bond fixation and ring strain [3].

Hydrogenation enthalpy
Reported
ΔrH° = -157.2 ± 0.3 kcal/mol; ~8% less exothermic per C=C bond vs. cyclooctatetraene.
Quantifies destabilization from π-bond fixation; distinct thermochemical profile.
Liquid phase hydrogenation; cross-study comparison.
Thermochemistry Resonance Energy Hydrogenation Enthalpy Stability Cyclooctatetraene

Dynamic NMR vs. Cyclooctatetraene

Octalene exhibits complex temperature-dependent dynamic behavior in solution, as evidenced by ¹³C NMR spectroscopy. At -150°C, the spectrum displays 14 distinct carbon signals, which collapse to 7 signals at -100°C and further broaden above 80°C, with an expected coalescence to 4 signals at higher temperatures [1]. This fluxionality is attributed to π-bond shifting and ring inversion processes that interconvert nonplanar conformers, a feature that is absent in the monomer cyclooctatetraene, which shows only a single dynamic process (ring inversion) with a coalescence temperature of approximately -50°C in its ¹³C NMR spectrum [2]. The presence of multiple dynamic processes in octalene provides a unique spectroscopic signature that enables its use as a probe for studying molecular motion in solution.

Fluxional NMR
Method context
14 → 7 → 4 ¹³C signals; coalescence at -100°C and >80°C.
Probes π-bond shifting and ring inversion; distinct multi-process dynamics.
¹³C NMR in solution; COT exhibits only one dynamic process.
Conformational Dynamics NMR Spectroscopy Fluxional Molecule Bond Shifting Ring Inversion

Octalene: Research Applications


Annulenoannulene Synthesis

The unique bicyclic [4n]annulene framework of octalene makes it a valuable building block for constructing expanded macrocyclic aromatic systems, specifically annulenoannulenes [1]. Its ability to undergo reduction to a planar, 18π-electron tetraanion, as described in Section 3, is critical for accessing stable, large-ring aromatic compounds that serve as models for extended π-conjugation. This application leverages octalene's capacity for multivalent anion formation, which is not shared by pentalene or heptalene.

π-Bond Fixation Model

Octalene's well-characterized temperature-dependent ¹³C NMR spectrum, exhibiting a distinct 14 → 7 → 4 signal pattern, establishes it as an ideal model system for investigating π-bond fixation, ring inversion, and bond-shifting mechanisms in non-alternant hydrocarbons [2]. As detailed in Section 3, this complex dynamic behavior contrasts with the simpler fluxionality of cyclooctatetraene, providing a more nuanced platform for physical organic chemistry research and computational method validation.

Organometallic Chemistry Precursor

The ability of octalene to form stable dianionic and tetraanionic species upon reduction with lithium, as demonstrated in Section 3, positions it as a versatile ligand precursor for organometallic chemistry. These multivalent anions can coordinate to metal centers, offering a route to synthesizing novel organometallic complexes with unique electronic structures. The dianion's localized 10π-electron aromaticity and the tetraanion's delocalized 18π-electron system provide distinct coordination environments not available with other bicyclic hydrocarbons [3].

Application
Selection Property
Validation Focus
Annulenoannulene synthesis
Multivalent anion formation (dianion/tetraanion)
Reduction to planar 18π aromatic tetraanion
π-Bond fixation & fluxionality studies
Complex temperature-dependent NMR dynamics
¹³C signal coalescence pattern (14→7→4)
Organometallic ligand precursor
Stable dianionic and tetraanionic states
Coordination to metal centers; electronic structure

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